PF-04620110 Exhibits Superior DGAT1 Inhibitory Potency (IC₅₀ = 19 nM) Relative to Clinical Comparators AZD7687 and LCQ908
PF-04620110 demonstrates a notably lower IC₅₀ value (19 nM) against recombinant human DGAT1 compared to two other advanced DGAT1 inhibitors, AZD7687 and LCQ908 (pradigastat). This indicates higher potency and greater target engagement at equivalent concentrations .
| Evidence Dimension | Half-maximal inhibitory concentration (IC₅₀) against human DGAT1 |
|---|---|
| Target Compound Data | 19 nM |
| Comparator Or Baseline | AZD7687: 80 nM; LCQ908 (pradigastat): 57-78 nM (reported range) |
| Quantified Difference | PF-04620110 is 4.2-fold more potent than AZD7687 and approximately 3-fold more potent than LCQ908. |
| Conditions | Recombinant human DGAT1 enzymatic assay using [14C]oleoyl-CoA as acyl-donor. |
Why This Matters
Higher potency enables the use of lower compound concentrations in vitro, reducing the risk of non-specific cytotoxicity or off-target effects and extending the usable concentration range for dose-response studies.
